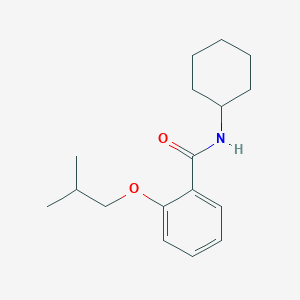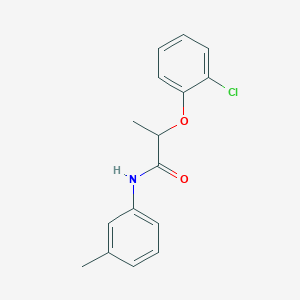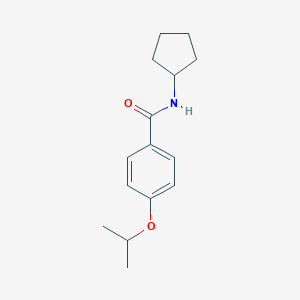![molecular formula C20H28N2O3 B499150 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide](/img/structure/B499150.png)
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide is a synthetic organic compound known for its unique structure and potential applications in various scientific fields. The compound features an adamantyl group, which is a bulky, diamond-like structure, contributing to its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-adamantylamine with 4-formyl-2-methoxyphenol to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with chloroacetic acid to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure and stability.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-Adamantylamino)-4-amino-s-triazine: Known for its antimicrobial properties.
1-(2-Adamantyl)-3-(4,5-dioxo-2-imidazolidinylidene)guanidine: Used as an intermediate in the synthesis of various derivatives.
Methyl maleopimarate derivatives: Synthesized for their potential biological activities.
Uniqueness
2-[4-[(2-Adamantylamino)methyl]-2-methoxyphenoxy]acetamide stands out due to its unique combination of an adamantyl group and a phenoxyacetamide structure. This combination imparts stability, lipophilicity, and the ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H28N2O3 |
|---|---|
Molecular Weight |
344.4g/mol |
IUPAC Name |
2-[4-[(2-adamantylamino)methyl]-2-methoxyphenoxy]acetamide |
InChI |
InChI=1S/C20H28N2O3/c1-24-18-9-12(2-3-17(18)25-11-19(21)23)10-22-20-15-5-13-4-14(7-15)8-16(20)6-13/h2-3,9,13-16,20,22H,4-8,10-11H2,1H3,(H2,21,23) |
InChI Key |
LGCJLNNZZCXEQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC(=O)N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2C3CC4CC(C3)CC2C4)OCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B499067.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B499070.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-fluorobenzamide](/img/structure/B499071.png)
![N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B499072.png)
![N-[4-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B499073.png)
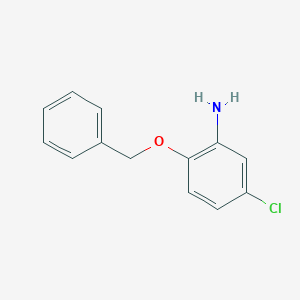
![5-bromo-N-[4-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B499078.png)

![2-{[(4-chloroanilino)carbonyl]amino}-N-methylbenzamide](/img/structure/B499080.png)
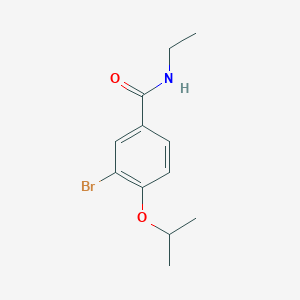
![N-[4-(2-phenylethoxy)phenyl]butanamide](/img/structure/B499083.png)
